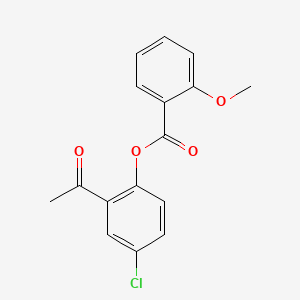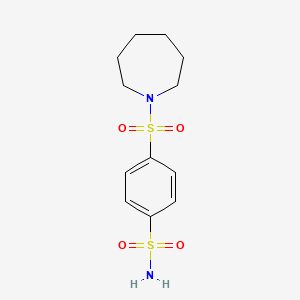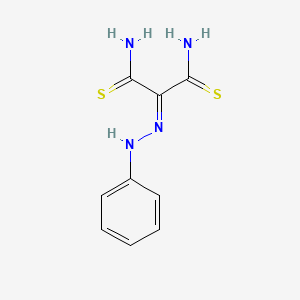
Propanedithioamide, 2-(phenylhydrazono)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedithioamide, 2-(phenylhydrazono)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenylhydrazono group attached to a propanedithioamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedithioamide, 2-(phenylhydrazono)- typically involves the reaction of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as 2-propanol, under reflux conditions for several hours. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for propanedithioamide, 2-(phenylhydrazono)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanedithioamide, 2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedithioamide, 2-(phenylhydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of propanedithioamide, 2-(phenylhydrazono)- involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it disrupts the function of proteins involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazone derivatives: These compounds share the phenylhydrazono group and exhibit similar reactivity and applications.
Thiosemicarbazide derivatives: These compounds have a similar backbone and are used in similar chemical reactions and applications.
Uniqueness
Propanedithioamide, 2-(phenylhydrazono)- is unique due to its specific combination of the phenylhydrazono group and the propanedithioamide backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
53744-62-0 |
|---|---|
Molecular Formula |
C9H10N4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(phenylhydrazinylidene)propanedithioamide |
InChI |
InChI=1S/C9H10N4S2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H,(H2,10,14)(H2,11,15) |
InChI Key |
KQNAHAYFDNTYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=S)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


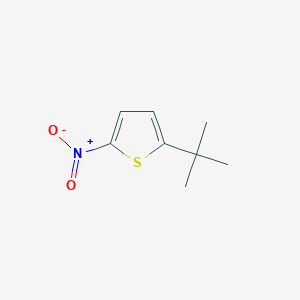
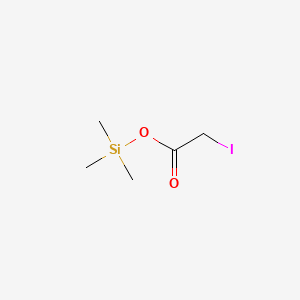
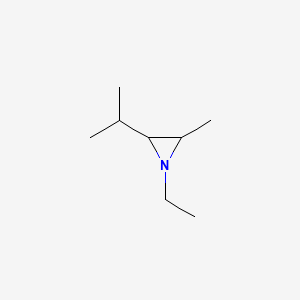
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
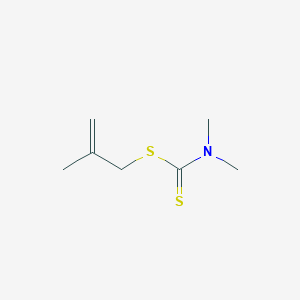
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

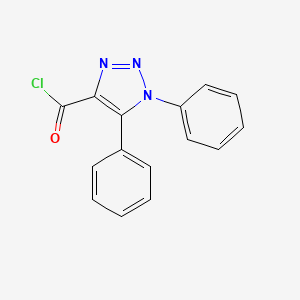
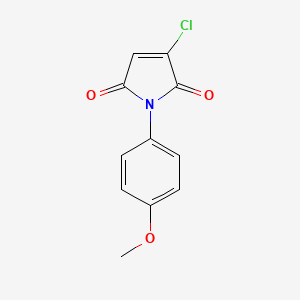

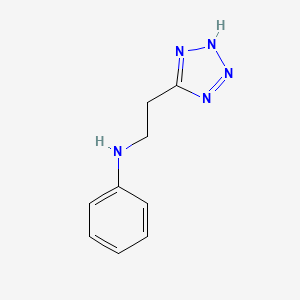
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
